Triazole Regioisomerism (N1‑ vs N2‑Substitution) and Its Impact on Antibacterial Scaffold Potency
The title compound bears an N1‑linked 1,2,3‑triazole directly attached to the azetidine ring. In the pDualrep2 HTS campaign, the N1‑substituted triazolo‑azetidine scaffold was identified as the active antibacterial chemotype, while isosteric N2‑linked triazole variants were not reported among the active hits [1]. The primary N1‑substituted hit displayed an MIC of 12.5 µg·mL⁻¹ against E. coli ΔtolC and induced translation inhibition (≈26% at 160 µg·mL⁻¹) without triggering the SOS DNA‑damage response, indicating a selective mechanism [1]. Procurement of an N2‑regioisomer (e.g., 1-(3-(2H‑1,2,3‑triazol‑2‑yl)azetidin‑1‑yl)-3-(2‑bromophenyl)propan‑1‑one) would introduce a different hydrogen‑bond acceptor geometry and metal‑chelation pattern, with no published evidence of comparable antibacterial activity.
| Evidence Dimension | Antibacterial MIC (E. coli ΔtolC) of N1‑triazolo‑azetidine scaffold vs N2‑regioisomer |
|---|---|
| Target Compound Data | Not directly measured; scaffold (N1‑triazolo‑azetidine) primary hit MIC = 12.5 µg·mL⁻¹ [1] |
| Comparator Or Baseline | N2‑triazolo‑azetidine analogues: no antibacterial activity reported in pDualrep2 screen [1] |
| Quantified Difference | Activity detected only for N1‑substituted scaffold; N2‑regioisomers were inactive or not identified as hits under identical screening conditions |
| Conditions | pDualrep2 double‑reporter HTS in E. coli ΔtolC, with luciferase‑based translation and SOS‑response readouts [1] |
Why This Matters
Choosing the N1‑triazole regioisomer is critical for retaining the antibacterial translation‑inhibition phenotype; the N2‑regioisomer is not supported by any evidence of antibacterial activity in this scaffold class.
- [1] Ivanenkov YA, et al. Identification of N‑Substituted Triazolo‑azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Comb Chem High Throughput Screen. 2019;22(5):346-354. View Source
